molecular formula C14H11ClN4O2 B2765330 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895019-43-9

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2765330
CAS No.: 895019-43-9
M. Wt: 302.72
InChI Key: YURXHYFQNMLBJH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to have antifungal activities , suggesting that the compound might target certain proteins or enzymes in fungi

Mode of Action

A related compound was found to impede the growth and reproduction of sclerotinia sclerotiorum, a type of fungus, by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability . This suggests that 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential antifungal activity , it might interfere with essential biochemical pathways in fungi, leading to the disruption of vital processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

A related compound was found to exhibit significant antifungal activity, with the potential to impede the growth and reproduction of certain fungi . This suggests that 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one might have similar effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one are largely determined by its interactions with various biomolecules. It has been found to exhibit antifungal activities, potentially by interacting with certain enzymes and proteins within fungal cells

Cellular Effects

In terms of cellular effects, 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit significant antifungal activity against certain types of fungi It may affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one is not completely understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Paal-Knorr reaction, followed by pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher efficiency and scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 and other molecular targets makes it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-9(20)7-18-8-16-13-12(14(18)21)6-17-19(13)11-4-2-3-10(15)5-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURXHYFQNMLBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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